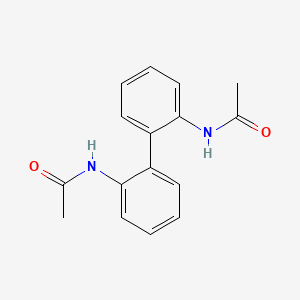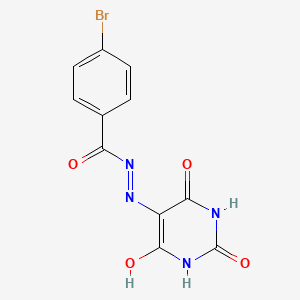![molecular formula C15H15N3O3S B3856084 N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B3856084.png)
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide
Overview
Description
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide, also known as TPE-PA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. TPE-PA is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling and glucose homeostasis.
Mechanism of Action
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide acts as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. Inhibition of PTP1B by N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide leads to increased insulin signaling and glucose uptake, resulting in improved glycemic control.
Biochemical and Physiological Effects:
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide treatment also leads to a reduction in body weight and adiposity in obese animals. Additionally, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide has been shown to improve lipid metabolism and reduce inflammation in animal models of metabolic disorders.
Advantages and Limitations for Lab Experiments
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide is a synthetic compound that may have limited bioavailability and potential off-target effects. Additionally, the use of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide in cell culture and animal experiments requires careful consideration of the appropriate concentration and duration of treatment.
Future Directions
Future research on N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide could focus on optimizing its pharmacological properties and developing more potent and selective PTP1B inhibitors. Additionally, the potential therapeutic applications of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease, could be explored. The use of N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide in combination with other drugs or lifestyle interventions could also be investigated to enhance its therapeutic efficacy. Overall, N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide represents a promising candidate for the development of novel therapies for metabolic disorders.
Scientific Research Applications
N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide leads to enhanced insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients. N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide has also shown promising results in reducing body weight and adiposity in animal models of obesity.
properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-14(18-17-9-13-7-4-8-22-13)10-16-15(20)11-21-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,20)(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFIWFMTINSGQF-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17415822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichlorobenzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3856008.png)


![ethyl {[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}(cyano)acetate](/img/structure/B3856036.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B3856045.png)


![methyl 4-[2-(1-phenyl-1H-tetrazol-5-yl)carbonohydrazonoyl]benzoate](/img/structure/B3856072.png)

![N-(4-iodophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B3856094.png)
![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3856101.png)
![N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B3856106.png)

![1-[1-({1-[3-(dimethylamino)benzoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B3856117.png)